
rac 4-Sulfoxy Propranolol-d7 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 4-Sulfoxy Propranolol-d7 Sodium Salt: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 4-Sulfoxy Propranolol-d7 Sodium Salt involves multiple steps, starting from the parent compound, propranolol. The key steps include:
Deuteration: Introduction of deuterium atoms into the propranolol molecule. This is typically achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Sulfoxidation: Conversion of the propranolol derivative to its sulfoxy form. This step involves the oxidation of the sulfur atom using oxidizing agents such as hydrogen peroxide or peracids.
Neutralization: The final step involves neutralizing the sulfoxy propranolol with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in high-pressure reactors.
Continuous Oxidation: Employing continuous flow reactors for the sulfoxidation step to ensure consistent product quality.
Automated Neutralization: Utilizing automated systems for the neutralization and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
rac 4-Sulfoxy Propranolol-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can revert the sulfoxy group back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propranolol derivatives.
Scientific Research Applications
rac 4-Sulfoxy Propranolol-d7 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.
Biology: Employed in biological studies to investigate the metabolic pathways and interactions of propranolol.
Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of propranolol and its derivatives.
Industry: Applied in the pharmaceutical industry for the development and testing of new beta-blockers and related compounds.
Mechanism of Action
The mechanism of action of rac 4-Sulfoxy Propranolol-d7 Sodium Salt is similar to that of propranolol. It acts as a non-selective beta-adrenergic antagonist, blocking the beta-adrenergic receptors in the heart and other tissues. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for detailed study of the compound’s metabolism and distribution in the body.
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, widely used as a beta-blocker.
4-Hydroxy Propranolol: A major metabolite of propranolol with similar pharmacological activity.
Propranolol-d7: Another deuterium-labeled derivative used in research.
Uniqueness
rac 4-Sulfoxy Propranolol-d7 Sodium Salt is unique due to its sulfoxy group and deuterium labeling. This combination allows for specific and detailed studies of the compound’s metabolic pathways and interactions, providing insights that are not possible with other similar compounds.
Properties
Molecular Formula |
C16H20NNaO6S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D; |
InChI Key |
ZTHBVNJFTDEHBR-BGKGEVRXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
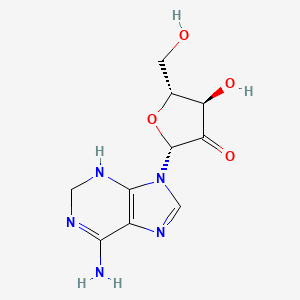
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)

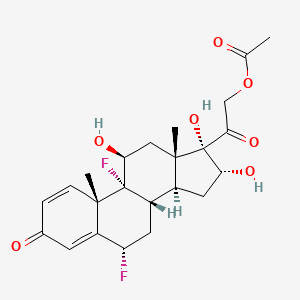
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
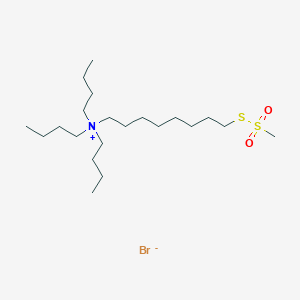
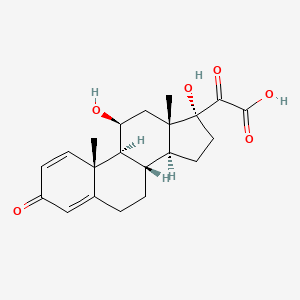
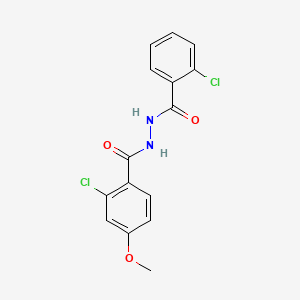
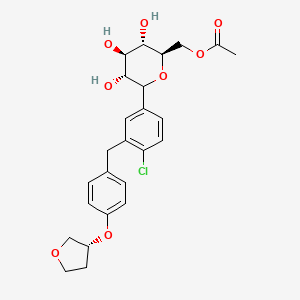

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5](/img/structure/B13839945.png)
